molecular formula C21H39N3O B14353173 2-amino-3-[(Z)-octadec-9-enyl]-4H-imidazol-5-one CAS No. 94088-48-9

2-amino-3-[(Z)-octadec-9-enyl]-4H-imidazol-5-one

Katalognummer: B14353173
CAS-Nummer: 94088-48-9
Molekulargewicht: 349.6 g/mol
InChI-Schlüssel: UFDZRWXZNOXKCS-KTKRTIGZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-3-[(Z)-octadec-9-enyl]-4H-imidazol-5-one is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-[(Z)-octadec-9-enyl]-4H-imidazol-5-one can be achieved through several methods. One common approach involves the reaction of an appropriate aldehyde with an amine to form an imine, followed by cyclization to form the imidazole ring. The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and a catalyst such as acetic acid or hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions and higher yields .

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-3-[(Z)-octadec-9-enyl]-4H-imidazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Wissenschaftliche Forschungsanwendungen

2-amino-3-[(Z)-octadec-9-enyl]-4H-imidazol-5-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-amino-3-[(Z)-octadec-9-enyl]-4H-imidazol-5-one involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-amino-3-[(Z)-octadec-9-enyl]-4H-imidazol-5-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Its long aliphatic chain and imidazole ring contribute to its versatility and potential for various applications .

Eigenschaften

CAS-Nummer

94088-48-9

Molekularformel

C21H39N3O

Molekulargewicht

349.6 g/mol

IUPAC-Name

2-amino-3-[(Z)-octadec-9-enyl]-4H-imidazol-5-one

InChI

InChI=1S/C21H39N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-19-20(25)23-21(24)22/h9-10H,2-8,11-19H2,1H3,(H2,22,23,25)/b10-9-

InChI-Schlüssel

UFDZRWXZNOXKCS-KTKRTIGZSA-N

Isomerische SMILES

CCCCCCCC/C=C\CCCCCCCCN1CC(=O)N=C1N

Kanonische SMILES

CCCCCCCCC=CCCCCCCCCN1CC(=O)N=C1N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.